5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Description
Properties
IUPAC Name |
5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCVXLAKWLZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NCC(N2C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be achieved through several methods:
Oxidative Cyclization: One common method involves the oxidative cyclization of appropriate precursors under controlled conditions.
Amino Acid Derivatives: Another method involves the reaction of specific amino acid derivatives under high temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like oxygen or manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, manganese dioxide.
Reducing Agents: Sodium borohydride.
Solvents: Benzene, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,5-a]pyrazines exhibit promising antimicrobial properties. For instance, studies have shown that certain analogues can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential use in developing new antitubercular agents .
Orexin Receptor Antagonism
The compound has been identified as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that target orexin receptors may be useful in treating sleep disorders and conditions related to stress and addiction. Research indicates that these compounds can enhance sleep duration and quality in animal models .
Anticancer Activity
Recent studies have explored the anticancer potential of imidazo[1,5-a]pyrazine derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis and Evaluation of Antitubercular Agents | Identified several potent derivatives with low MIC values against Mycobacterium tuberculosis | Potential for new treatments for tuberculosis |
| Orexin Receptor Studies | Demonstrated effects on sleep patterns in rat models | Possible applications in treating sleep disorders |
| Anticancer Research | Showed efficacy against multiple cancer cell lines | Potential for drug development in oncology |
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyrazine-5(4H)-carboxylic acid tert-butyl ester: Another related compound with different functional groups, leading to varied applications.
Biological Activity
5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound characterized by its imidazole and pyrazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- IUPAC Name : 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
- Molecular Formula : C₇H₉N₃O₂
- CAS Number : 2416243-64-4
The biological activity of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is primarily attributed to its interaction with specific molecular targets:
Molecular Targets :
- The compound exhibits binding affinity to various enzymes and receptors involved in cellular signaling pathways.
Pathways Involved :
- It modulates critical signaling pathways related to cell proliferation , apoptosis , and immune response , making it a candidate for therapeutic applications in oncology and immunology.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and antiviral compound.
Anticancer Activity
Studies have demonstrated that 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:
| Study Reference | Cell Line(s) | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | HCT116, MCF-7 | 3.79 | Induced apoptosis |
| Wei et al. | A549 | 26 | Growth inhibition |
| Zhang et al. | HepG2 | 0.71 | Antiproliferative activity |
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Case Study on MCF-7 Cells :
- A study demonstrated that treatment with 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 3.79 µM.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
-
Case Study on A549 Cells :
- In another study focusing on A549 lung cancer cells, the compound exhibited significant growth inhibition with an IC50 value of 26 µM.
- The study reported that the compound affects cell cycle progression and induces G0/G1 phase arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one | Lacks hydroxyl group | Reduced reactivity |
| 1-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyrazine | Different functional groups | Varied applications |
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous imidazo[1,5-a]pyrazin-8-one derivatives (e.g., 7-substituted variants) are synthesized via multistep reactions involving mesoionic intermediates. A general procedure includes:
- Step 1 : Condensation of TosMIC (toluenesulfonylmethyl isocyanide) with DBU (1,8-diazabicycloundec-7-ene) in DMF at 0°C under inert gas, followed by addition of trifluoroacetyl-oxazolium-5-olate intermediates .
- Step 2 : Workup with aqueous Na₂CO₃, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:AcOEt gradient).
- Catalysts : Acidic conditions (e.g., p-TsOH, CeCl₃·7H₂O) or Lewis acids (Sc(OTf)₃) are critical for cyclization and yield optimization .
Q. Key Considerations :
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: Structural validation relies on a combination of spectroscopic and analytical methods:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1676–1684 cm⁻¹ for lactam moieties) .
- NMR (¹H/¹³C) : Resolves regioselectivity and substituent positions. For example, aromatic protons in imidazo-pyrazinones appear as distinct doublets (δ 7.2–8.9 ppm) .
- HRMS : Confirms molecular formula (e.g., exact mass matching within 0.002 Da) .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Yield optimization involves systematic screening of variables:
Q. Table 1: Catalyst Efficiency in Imidazo-Pyrazinone Synthesis
| Entry | Catalyst (mol%) | Yield (%) |
|---|---|---|
| 10 | CeCl₃·7H₂O (20) | 65 |
| 11 | CeCl₃·7H₂O (30) | 75 |
| 12 | CeCl₃·7H₂O (40) | 75 |
| Source: Adapted from Saeedi et al. (2022) |
- Solvent Effects : Polar aprotic solvents (DMF, AcOH) enhance intermediate stability.
- Temperature : Reactions at 0°C minimize decomposition of sensitive intermediates .
Q. How can computational methods predict the bioactivity of imidazo[1,5-a]pyrazinone derivatives?
Methodological Answer: Molecular docking and dynamics simulations are key:
- Target Selection : COVID-19 main protease (Mpro) is a common target for imidazo-pyrazinones .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol suggests strong interaction) with experimental IC₅₀ values.
- Limitations : Solvation effects and protein flexibility may require MD simulations for refinement .
Q. How should researchers address contradictory catalytic efficiency data in heterocyclic synthesis?
Methodological Answer: Contradictions often arise from:
- Catalyst Purity : Impurities in CeCl₃·7H₂O may reduce effective loading.
- Side Reactions : Competing pathways (e.g., dimerization) under acidic conditions (p-TsOH vs. H₂SO₄) .
- Substrate Scope : Electron-donating/withdrawing groups on aryl rings alter reactivity (e.g., 4-nitrophenyl vs. 4-methoxyphenyl substituents) .
Q. Case Study :
Q. What strategies resolve regioselectivity challenges in imidazo-pyrazinone synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Substituent Effects : Bulky groups (e.g., 4-methylphenyl) direct cyclization to less hindered positions .
- Catalyst Choice : Lewis acids like Sc(OTf)₃ favor specific transition states via coordination to nitrogen lone pairs .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products, while higher temperatures may lead to isomerization .
Q. How are molecular docking results validated experimentally for imidazo-pyrazinones?
Methodological Answer:
- In Vitro Assays : Measure inhibition of target enzymes (e.g., SARS-CoV-2 Mpro) using fluorescence-based protease assays .
- Structure-Activity Relationships (SAR) : Correlate docking scores with IC₅₀ values for derivatives.
- Crystallography : Co-crystal structures of ligand-protein complexes confirm binding poses predicted computationally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
